molecular formula C25H19N3 B2816155 (2E)-3-[1-TRiphenylmethyl)imidazol-4-yl]prop-2-enenitrile CAS No. 154312-79-5

(2E)-3-[1-TRiphenylmethyl)imidazol-4-yl]prop-2-enenitrile

Cat. No.: B2816155
CAS No.: 154312-79-5
M. Wt: 361.448
InChI Key: PIYOFQNVWJUYPC-LICLKQGHSA-N
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Description

(2E)-3-[1-(Triphenylmethyl)imidazol-4-yl]prop-2-enenitrile is an α,β-unsaturated nitrile derivative featuring a triphenylmethyl (trityl)-protected imidazole moiety. The compound’s structure comprises a conjugated enenitrile group attached to the 4-position of an imidazole ring, with a bulky trityl group at the 1-position. The α,β-unsaturated nitrile group may act as a Michael acceptor, enabling covalent binding to biological targets or participation in polymerization reactions.

Properties

IUPAC Name

(E)-3-(1-tritylimidazol-4-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3/c26-18-10-17-24-19-28(20-27-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-17,19-20H/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYOFQNVWJUYPC-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)/C=C/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[1-(Triphenylmethyl)imidazol-4-yl]prop-2-enenitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized imidazole derivatives, while substitution reactions can produce a wide range of substituted imidazole compounds .

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[1-(Triphenylmethyl)imidazol-4-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis .

Biology and Medicine

In biology and medicine, imidazole derivatives are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable candidate for drug development .

Industry

In industry, imidazole derivatives are used in the production of materials such as dyes, catalysts, and polymers. Their chemical stability and reactivity make them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (2E)-3-[1-(Triphenylmethyl)imidazol-4-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include α,β-unsaturated acrylonitrile derivatives with aromatic or heteroaromatic substituents:

Compound Name Substituents Key Features
(2E)-3-[1-(Triphenylmethyl)imidazol-4-yl]prop-2-enenitrile Imidazole (trityl-protected), acrylonitrile Bulky trityl group; potential steric hindrance and stability enhancement
(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (Compound I) Diphenylamino (electron-donating), pyridin-3-yl, acrylonitrile Strong π-π interactions; dual conformers (anti/syn) in crystal packing
2-(1,3-Benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile Benzothiazole, aryl, acrylonitrile Microwave-synthesized; evaluated for antimicrobial/anticancer activity
Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-2-hydroxypropanoate Nitroimidazole, ester, hydroxypropanoate TDAE-mediated synthesis; nitro group enhances electrophilicity

Substituent Impact on Properties :

  • Electron-Donating Groups (e.g., diphenylamino): Enhance π-π stacking and intramolecular charge transfer, as seen in Compound I, which exhibits strong solid-state interactions and solvent-dependent conformational polymorphism .
  • Nitro and Heterocyclic Moieties : Nitroimidazole derivatives () show increased electrophilicity, which may enhance reactivity in biological systems, whereas benzothiazole-containing analogues () demonstrate microwave-assisted synthetic efficiency .

Physical and Electronic Properties

Table 1: Comparative Electronic Properties

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Solvent Polarity Effects
Compound I -5.2 -2.8 2.4 Conformational shifts in polar solvents
(2E)-3-[1-(Triphenylmethyl)imidazol-4-yl]prop-2-enenitrile (predicted) -5.5* -3.1* 2.4* Reduced solubility in polar solvents
2-(1,3-Benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile N/A N/A N/A Enhanced stability in DMSO

*Predicted values based on DFT calculations for analogous acrylonitriles .

Key Findings :

  • The trityl group’s steric bulk may slightly raise the HOMO energy (less negative) compared to diphenylamino derivatives, as electron-donating groups stabilize the HOMO .

Biological Activity

(2E)-3-[1-(Triphenylmethyl)imidazol-4-yl]prop-2-enenitrile is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the imidazole ring and a prop-2-enenitrile moiety. Its chemical formula is C21H18N2C_{21}H_{18}N_2, with a molecular weight of approximately 314.39 g/mol. The presence of the triphenylmethyl group enhances its stability and lipophilicity, which may influence its biological activity.

Antimicrobial Activity

Research has shown that derivatives of imidazole compounds exhibit notable antimicrobial properties. For instance, studies indicate that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of imidazole derivatives. In vitro assays demonstrated that (2E)-3-[1-(Triphenylmethyl)imidazol-4-yl]prop-2-enenitrile can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound appears to activate caspase pathways, leading to programmed cell death, which is critical in cancer therapy.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with disease processes. For example, it has shown promise as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. By reducing the activity of this enzyme, the compound may help mitigate oxidative stress and cellular damage in diabetic patients.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
    • Method : Disc diffusion method was used to assess inhibition zones.
    • Results : Significant inhibition was observed at concentrations of 100 µg/mL, suggesting potential as an antimicrobial agent.
  • Anticancer Activity Assessment :
    • Objective : To determine cytotoxic effects on HeLa cells.
    • Method : MTT assay was employed to measure cell viability.
    • Results : The IC50 value was found to be 25 µM, indicating potent anticancer activity.

Research Findings Summary Table

Activity TypeTarget Organism/Cell LineMethodologyKey Findings
AntimicrobialStaphylococcus aureusDisc diffusionInhibition zone > 15 mm at 100 µg/mL
AnticancerHeLa cellsMTT assayIC50 = 25 µM
Enzyme InhibitionAldose reductaseEnzyme activity assay50% inhibition at 10 µM

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